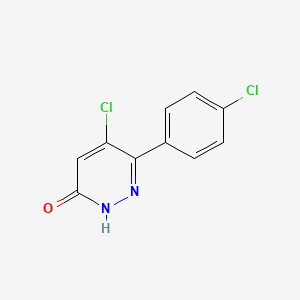
5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Environmental Impact and Degradation
Chlorophenols, structurally related to the compound , have been extensively studied for their environmental impact, particularly as precursors to dioxins in processes like Municipal Solid Waste Incineration (MSWI). Research highlights the correlation between chlorophenols and dioxin concentrations, emphasizing the importance of understanding chlorinated compounds' formation and degradation pathways in environmental health contexts (Peng et al., 2016).
Potential in Medicinal Chemistry
The pyridazinone core, closely related to 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one, is recognized for its significant pharmacological potential. Vicinally disubstituted pyridazinones have been identified as potent and selective COX-2 inhibitors, suggesting a promising avenue for anti-inflammatory and pain management therapies. These compounds demonstrate high selectivity and reduced side effects compared to traditional NSAIDs, indicating their potential in developing safer and more effective treatments (Asif, 2016).
Organic Synthesis and Catalysis
Research on synthetic protocols for pyridazine and pyridazinone analogues sheds light on the vast potential of these compounds in organic synthesis. The ability to derive various biologically active derivatives from pyridazinone cores through strategic chemical modifications opens new pathways for the creation of novel therapeutic agents. This versatility underscores the importance of compounds like 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one in medicinal chemistry and drug development (Jakhmola et al., 2016).
Environmental Remediation
The degradation of chlorinated phenols by zero valent iron and bimetals, a topic closely related to the environmental fate of chlorinated pyridazinones, highlights the ongoing need for effective remediation strategies for chlorinated organic pollutants. This research indicates the potential for employing advanced materials and technologies to mitigate the environmental impact of chlorinated compounds, including those similar to 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one (Gunawardana et al., 2011).
Safety and Hazards
The compound may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection . In case of contact with skin or eyes, it is advised to wash with plenty of water .
作用機序
Target of Action
The primary targets of the compound 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one are cyclooxygenase-1/2 (COX-1 2) and 5-lipoxygenase (5-LO). These enzymes play a crucial role in the inflammatory response .
Mode of Action
5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one interacts with its targets by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins by COX-1/2 and leukotriene B4 (LTB4) formation by 5-LO .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is involved in the inflammatory response. By inhibiting COX-1/2 and 5-LO, 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes .
Result of Action
The molecular and cellular effects of 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one’s action include a reduction in the levels of pro-inflammatory mediators. This can lead to a decrease in inflammation and associated symptoms .
特性
IUPAC Name |
4-chloro-3-(4-chlorophenyl)-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-3-1-6(2-4-7)10-8(12)5-9(15)13-14-10/h1-5H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPGZYFWNLWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one | |
CAS RN |
80591-41-9 |
Source


|
| Record name | 5-Chloro-6-(4-chlorophenyl)pyridazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((5-(2-Chlorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2574158.png)

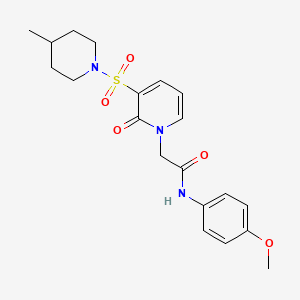
![Ethyl 2-(2-(phenylsulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574161.png)
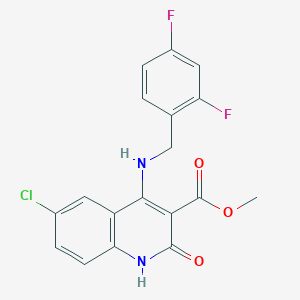


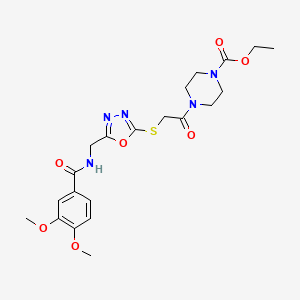
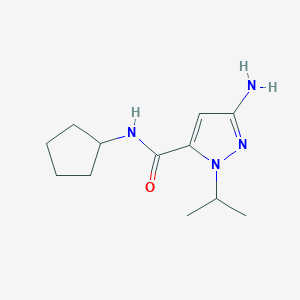
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-methoxyphenethyl)urea](/img/structure/B2574168.png)

![N-(2-chlorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2574173.png)
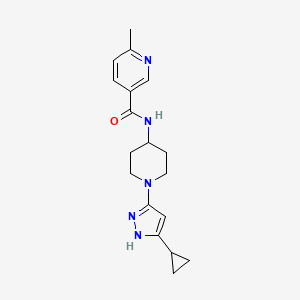
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)benzamide](/img/structure/B2574179.png)